molecular formula C20H24N2O3S B2527492 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide CAS No. 922115-09-1

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

Cat. No. B2527492
CAS RN: 922115-09-1
M. Wt: 372.48
InChI Key: MUABCCLYSJBSLD-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is a compound that likely exhibits interesting chemical and biological properties due to the presence of a dihydroisoquinoline moiety linked to a sulfonamide group. The dihydroisoquinoline structure is a common pharmacophore in medicinal chemistry, often associated with a variety of biological activities. The sulfonamide group is also a significant functional group in drug design, known for its ability to mimic the transition state of enzyme-catalyzed reactions, thereby acting as enzyme inhibitors.

Synthesis Analysis

The synthesis of related sulfonated dihydroisoquinolinones has been reported using a cascade radical addition and cyclization method. This process involves the reaction of N-allylbenzamides with arylsulfinic acids in the presence of tert-butyl hydroperoxide (TBHP) under metal-free conditions, yielding the desired products in good yields . Although the specific synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

Molecular modeling studies have been conducted on similar compounds, such as 3-fluoromethyl-7-(N-alkyl aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, to understand their interactions with biological targets like phenylethanolamine N-methyltransferase (PNMT). These studies suggest that the sulfonamide group can form hydrogen bonds with key amino acid residues within the active site of the enzyme, contributing to the inhibitory potency of these molecules .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the dihydroisoquinoline and sulfonamide groups can be quite diverse. For instance, N-sulfonylthioimidates, which share structural similarities with the compound , can be transformed into 3,4-dihydroquinazolines through a one-pot synthetic strategy . This indicates that the compound could potentially undergo further chemical transformations to yield a variety of biologically active heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide would be influenced by its molecular structure. The presence of the sulfonamide group could enhance the compound's water solubility, while the lipophilic dihydroisoquinoline and dimethylbenzamide moieties might contribute to its ability to cross biological membranes. The exact properties would need to be determined experimentally, but the compound's structure suggests a balance between hydrophilic and lipophilic characteristics, which is often desirable in drug design .

Future Directions

The future directions for the study of “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide” could involve exploring its potential biological activities and applications, given that 3,4-dihydroisoquinoline derivatives have been found to exhibit various biological activities .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-11-16(2)13-19(12-15)20(23)21-8-10-26(24,25)22-9-7-17-5-3-4-6-18(17)14-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUABCCLYSJBSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

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